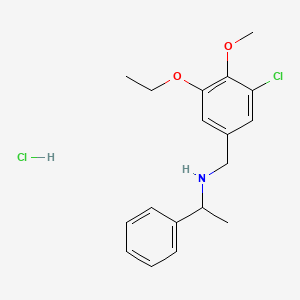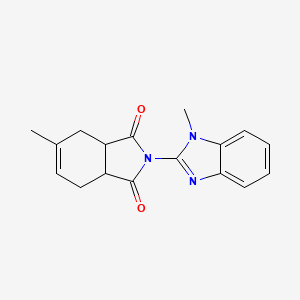
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride
Übersicht
Beschreibung
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride, commonly known as Phenethylamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, the focus of
Wissenschaftliche Forschungsanwendungen
Phenethylamine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been found to have a wide range of effects on the central nervous system (CNS), including increasing the release of dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
Wirkmechanismus
Phenethylamine acts as a substrate for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor located in the CNS. This receptor is involved in the regulation of neurotransmitter release and has been linked to various psychiatric disorders. By binding to TAAR1, Phenethylamine increases the release of neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Phenethylamine has been shown to have various biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. It also has a stimulatory effect on the CNS, leading to increased alertness, mood elevation, and improved cognitive function. However, its effects are dose-dependent, and high doses can lead to adverse effects such as anxiety, agitation, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
Phenethylamine has several advantages for lab experiments, including its high potency and selectivity for TAAR1. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vitro and in vivo experiments. However, its psychoactive effects can make it difficult to interpret the results of behavioral studies, and its potential for abuse and dependence should be considered.
Zukünftige Richtungen
There are several future directions for the research on Phenethylamine. One potential area is the development of new drugs that target TAAR1 for the treatment of psychiatric disorders. Another area is the study of the interaction between Phenethylamine and other neurotransmitter systems, such as the endocannabinoid system. Additionally, the effects of Phenethylamine on other physiological systems, such as the cardiovascular and immune systems, should be further explored.
Conclusion:
Phenethylamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a substrate for TAAR1 and has a wide range of effects on the CNS. While it has several advantages for lab experiments, its psychoactive effects and potential for abuse should be considered. Future research directions include the development of new drugs and the study of its interaction with other neurotransmitter systems.
Eigenschaften
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-4-22-17-11-14(10-16(19)18(17)21-3)12-20-13(2)15-8-6-5-7-9-15;/h5-11,13,20H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYNPCHCVZBYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)C2=CC=CC=C2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4176667.png)
![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4176671.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4176677.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176692.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4176699.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4176711.png)
![2,4-dichloro-N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4176715.png)
![N~2~-ethyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4176726.png)
![methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B4176734.png)
![N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4176740.png)
![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4176750.png)

![N-[4-(1-adamantyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4176755.png)